Jfd01307SC is classified as a synthetic organic compound. Its classification falls under the category of small molecules, which are often utilized in drug discovery and development processes. The compound is primarily sourced from chemical suppliers and research laboratories specializing in synthetic organic chemistry.
The synthesis of Jfd01307SC typically involves multi-step organic reactions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound.
Jfd01307SC has a molecular formula of and a molecular weight of approximately 253.25 g/mol. The compound's structure features multiple functional groups that contribute to its biological activity.
C1=CC=C(C=C1)C(=C(C(=O)C2=CC=CC=C2)N=O)O
ADFQIYCDAFJWMW-BUHFOSPRSA-N
The structural analysis reveals the presence of aromatic rings, carbonyl groups, and hydroxyl functionalities, which are critical for its reactivity and interaction with biological targets.
Jfd01307SC can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for Jfd01307SC involves its interaction with specific biological targets, potentially influencing metabolic pathways or cellular functions. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor or modulator of certain enzymes or receptors involved in disease processes.
Key aspects of the mechanism include:
Jfd01307SC exhibits several notable physical and chemical properties:
These properties make Jfd01307SC suitable for various applications in laboratory settings.
Jfd01307SC has several potential applications in scientific research:
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.:
CAS No.: 50657-19-7